molecular formula C18H17NO4S B2361281 Benzyl 2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetate CAS No. 1421584-52-2

Benzyl 2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetate

Cat. No.: B2361281
CAS No.: 1421584-52-2
M. Wt: 343.4
InChI Key: AFJKTNHTMATSIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetate is a complex organic compound that features a piperidine ring substituted with a thiophene group and an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of a piperidine derivative with a thiophene-containing compound, followed by esterification with benzyl alcohol. The reaction conditions often require the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also help in maintaining consistent reaction parameters, thereby ensuring the quality and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the piperidine ring, potentially converting them to alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Benzyl 2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Benzyl 2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetate is not fully understood, but it is believed to interact with various molecular targets. The thiophene ring may facilitate binding to specific enzymes or receptors, while the piperidine ring can enhance the compound’s stability and bioavailability. The ester linkage allows for potential hydrolysis, releasing active metabolites that can exert biological effects.

Comparison with Similar Compounds

    Thiophene Derivatives: Compounds like 2-acetylthiophene and thiophene-2-carboxylic acid share the thiophene ring structure.

    Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and 1-benzylpiperidine have similar piperidine ring structures.

Uniqueness: Benzyl 2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetate is unique due to its combination of a thiophene ring and a piperidine ring linked by an ester group. This structure provides a versatile scaffold for further chemical modifications, making it valuable for various applications in research and industry.

Properties

IUPAC Name

benzyl 2-(2,6-dioxo-4-thiophen-2-ylpiperidin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c20-16-9-14(15-7-4-8-24-15)10-17(21)19(16)11-18(22)23-12-13-5-2-1-3-6-13/h1-8,14H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJKTNHTMATSIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)N(C1=O)CC(=O)OCC2=CC=CC=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.